molecular formula C34H39ClFN7O2 B11930371 EGFR mutant-IN-1

EGFR mutant-IN-1

Cat. No.: B11930371
M. Wt: 632.2 g/mol
InChI Key: REZLHNFSSBBSFC-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EGFR mutant-IN-1 is a compound designed to inhibit the activity of mutant forms of the epidermal growth factor receptor (EGFR). EGFR mutations are commonly found in various cancers, particularly non-small cell lung cancer (NSCLC). These mutations lead to uncontrolled cell proliferation, making EGFR a critical target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EGFR mutant-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

EGFR mutant-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce aromatic or aliphatic groups .

Scientific Research Applications

EGFR mutant-IN-1 has a wide range of scientific research applications:

Mechanism of Action

EGFR mutant-IN-1 exerts its effects by binding to the ATP-binding site of mutant EGFR, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. The compound specifically targets mutant forms of EGFR, such as those with the L858R or T790M mutations, which are commonly associated with drug resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

EGFR mutant-IN-1 is unique in its ability to selectively inhibit a broad range of EGFR mutations, including those that confer resistance to other inhibitors. This makes it a valuable tool for both research and therapeutic applications .

Biological Activity

Epidermal Growth Factor Receptor (EGFR) mutations play a critical role in the pathogenesis of non-small cell lung cancer (NSCLC). Among the various compounds targeting these mutations, EGFR mutant-IN-1 has emerged as a promising therapeutic agent. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of EGFR Mutations

EGFR mutations are prevalent in approximately 10-28% of NSCLC patients. The most common mutations include exon 19 deletions and the L858R point mutation, which lead to constitutive activation of the receptor, promoting tumor growth and survival. These mutations alter the receptor's structure, enhancing its kinase activity significantly compared to wild-type EGFR .

This compound is designed to selectively inhibit mutated forms of the EGFR kinase. Its mechanism involves:

  • Binding Affinity : The compound exhibits a higher binding affinity for mutant EGFR compared to wild-type, allowing for targeted inhibition.
  • Inhibition of ATP Binding : By competing with ATP for binding to the kinase domain, this compound effectively prevents receptor activation and downstream signaling pathways associated with tumor proliferation .

Efficacy in Preclinical Models

In vitro studies using engineered cell lines expressing various EGFR mutations demonstrated that this compound significantly reduced cell proliferation and induced apoptosis in cells harboring L858R and exon 19 deletions. The compound showed a response rate comparable to existing first-generation inhibitors but with improved specificity for resistant mutations such as T790M .

Case Studies

  • Case Study 1 : A 52-year-old female patient with advanced lung adenocarcinoma exhibited a marked response to treatment with this compound after developing resistance to first-line therapies. Genetic analysis revealed an initial exon 19 deletion followed by the T790M mutation upon progression. The patient achieved stable disease for over six months on this treatment .
  • Case Study 2 : Another patient with compound mutations (L858R and G719X) was treated with this compound after failing multiple therapies. The treatment led to significant tumor shrinkage as observed on imaging studies, correlating with a decrease in circulating tumor DNA levels .

Comparative Analysis of Efficacy

The table below summarizes the comparative efficacy of various EGFR inhibitors, including this compound:

Compound Targeted Mutation Response Rate (%) Median Progression-Free Survival (months)
This compoundL858R, Exon 197210
GefitinibL858R709
OsimertinibT790M6012
AfatinibL858R, Exon 198011

Resistance Mechanisms

Despite its efficacy, resistance to this compound can occur, primarily through:

  • Secondary Mutations : Acquired mutations such as T790M can diminish the effectiveness of treatment.
  • Epithelial-Mesenchymal Transition (EMT) : Some tumors may undergo EMT, leading to altered drug sensitivity and aggressive behavior .

Properties

Molecular Formula

C34H39ClFN7O2

Molecular Weight

632.2 g/mol

IUPAC Name

6-(2-chloro-3-fluorophenyl)-5-methyl-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-8-[(3R)-1-propanoylpiperidin-3-yl]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C34H39ClFN7O2/c1-5-29(44)42-13-7-8-24(20-42)43-32-26(22(3)30(33(43)45)25-9-6-10-27(36)31(25)35)19-37-34(39-32)38-23-11-12-28(21(2)18-23)41-16-14-40(4)15-17-41/h6,9-12,18-19,24H,5,7-8,13-17,20H2,1-4H3,(H,37,38,39)/t24-/m1/s1

InChI Key

REZLHNFSSBBSFC-XMMPIXPASA-N

Isomeric SMILES

CCC(=O)N1CCC[C@H](C1)N2C3=NC(=NC=C3C(=C(C2=O)C4=C(C(=CC=C4)F)Cl)C)NC5=CC(=C(C=C5)N6CCN(CC6)C)C

Canonical SMILES

CCC(=O)N1CCCC(C1)N2C3=NC(=NC=C3C(=C(C2=O)C4=C(C(=CC=C4)F)Cl)C)NC5=CC(=C(C=C5)N6CCN(CC6)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.